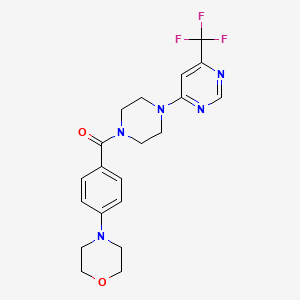
(4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound that is likely to be used in medicinal chemistry . It is a derivative of pyrimidine, which is a class of compounds known for their diverse biological potential . Pyrimidine derivatives have been studied for their anticancer activity, among other potential uses .
Wissenschaftliche Forschungsanwendungen
Anxiolytic-like Effects of Arylpiperazine Derivatives
Research by Kędzierska et al. (2019) explored the anxiolytic actions of two new arylpiperazine derivatives, focusing on their effects on the GABAergic and 5-HT systems. These compounds demonstrated significant anxiolytic and antioxidant activity, suggesting potential therapeutic applications in anxiety disorders. Their mechanism of action involves direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system, offering a promising avenue for developing new anxiolytics with fewer side effects and higher efficacy (Kędzierska et al., 2019).
Metabolism and Disposition in Humans
Another study focused on BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, potentially relevant to non-small-cell lung cancer and metastatic breast cancer treatment. This study detailed the compound's absorption, metabolism, and excretion processes in humans, providing a comprehensive understanding of its pharmacokinetics. Such information is crucial for drug development and optimization, indicating how similar compounds might be studied and applied in therapeutic contexts (Christopher et al., 2010).
Environmental and Human Exposure Studies
Investigations into the prevalence and effects of new psychoactive substances, including various piperazine derivatives, shed light on their impact on human health and safety. For instance, a study on the reanalysis of hair samples for new psychoactive substances provided insights into changing patterns of designer drug use. Such studies contribute to our understanding of exposure levels, potential toxicological effects, and the need for regulatory measures to protect public health (Rust et al., 2012).
Wirkmechanismus
Target of Action
Similar pyrimidine derivatives have been shown to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is suggested that similar pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition could lead to changes in cell growth and differentiation.
Biochemical Pathways
The compound likely affects the protein kinase pathways, given the known activity of similar pyrimidine derivatives . The inhibition of these pathways can lead to downstream effects on cell growth, differentiation, and metabolism .
Result of Action
Similar pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Zukünftige Richtungen
Pyrimidine derivatives, including (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, are a topic of ongoing research due to their promising biological activity . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their potential as therapeutic agents in various disease models .
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)17-13-18(25-14-24-17)27-5-7-28(8-6-27)19(29)15-1-3-16(4-2-15)26-9-11-30-12-10-26/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYXZXCPCPPXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide](/img/structure/B2983958.png)
![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)
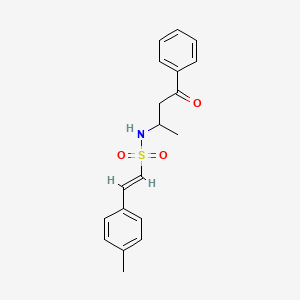
![N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2983961.png)
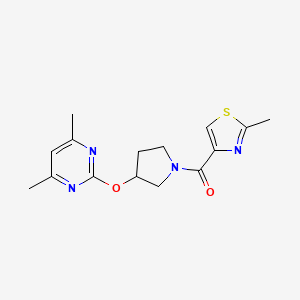
![N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2983966.png)
![4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2983968.png)
![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2983970.png)
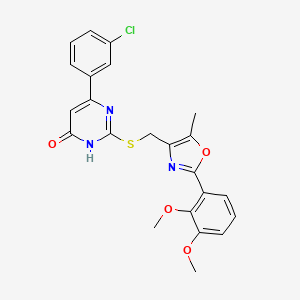
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2983973.png)
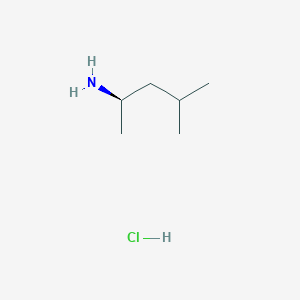
![6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2983977.png)
